molecular formula C5H4F3N3O2S B2544998 5-(Trifluoromethyl)pyridazine-3-sulfonamide CAS No. 2005712-51-4

5-(Trifluoromethyl)pyridazine-3-sulfonamide

Cat. No.: B2544998
CAS No.: 2005712-51-4
M. Wt: 227.16
InChI Key: ICRDLTWGXVVXBQ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridazine-3-sulfonamide: is an organic compound with the molecular formula C₅H₄F₃N₃O₂S. It is a derivative of pyridazine, characterized by the presence of a trifluoromethyl group at the 5-position and a sulfonamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyridazine-3-sulfonamide typically involves the introduction of the trifluoromethyl group and the sulfonamide group onto the pyridazine ring. One common method involves the reaction of 5-(trifluoromethyl)pyridazine with sulfonamide reagents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)pyridazine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-(Trifluoromethyl)pyridazine-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology: Its sulfonamide group can interact with biological targets, making it useful in drug discovery .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings. Its trifluoromethyl group imparts unique chemical and physical properties to the materials .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyridazine-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-(Trifluoromethyl)pyridazine-3-sulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(trifluoromethyl)pyridazine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O2S/c6-5(7,8)3-1-4(11-10-2-3)14(9,12)13/h1-2H,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRDLTWGXVVXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1S(=O)(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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